Benzeneacetic acid, 2-propynyl ester

Description

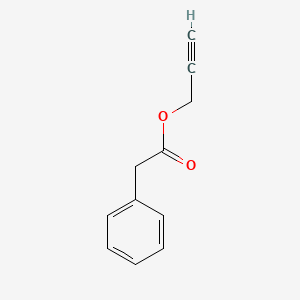

Structure

2D Structure

Properties

CAS No. |

72928-39-3 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

prop-2-ynyl 2-phenylacetate |

InChI |

InChI=1S/C11H10O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 |

InChI Key |

PGGKKLLJQLDTQC-UHFFFAOYSA-N |

SMILES |

C#CCOC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

C#CCOC(=O)CC1=CC=CC=C1 |

Other CAS No. |

72928-39-3 |

Origin of Product |

United States |

Modifications of the Phenyl Ring:

The benzene (B151609) ring is a common scaffold in many biologically active compounds and its substitution can significantly impact activity. In studies of related compounds, such as substituted ketamine esters, it has been observed that the position and electronic properties of substituents on the phenyl ring are critical for anaesthetic and analgesic properties. mdpi.comnih.gov For instance, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. mdpi.comnih.gov Chlorine was identified as a generally favorable substituent, whereas strongly electron-withdrawing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) tended to result in less effective analogs. mdpi.comnih.gov

Based on these findings, a hypothetical SAR study on Benzeneacetic acid, 2-propynyl ester could explore a similar range of substituents on its phenyl ring.

Interactive Data Table: Hypothetical Structure-Activity Relationships of Phenyl-Substituted this compound Analogs

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Predicted Biological Activity Trend |

| -H | - | Neutral | Baseline Activity |

| -Cl | 2- or 3- | Electron-withdrawing, Halogen | Potentially Increased Activity |

| -CH3 | 2- or 3- | Electron-donating | Potentially Modulated Activity |

| -OCH3 | 2- or 3- | Electron-donating | Potentially Modulated Activity |

| -CF3 | 4- | Strong Electron-withdrawing | Potentially Decreased Activity |

| -OCF3 | 4- | Strong Electron-withdrawing | Potentially Decreased Activity |

Modifications of the Propargyl Moiety:

The propargyl group, with its terminal alkyne, is a key feature of Benzeneacetic acid, 2-propynyl ester. The triple bond can participate in various biological interactions, including covalent bond formation with target proteins, a mechanism seen in some enzyme inhibitors. The synthesis of various propargyl derivatives is a significant area of research, highlighting the versatility of this functional group in creating biologically active molecules. mdpi.com

In a study on propargylamine-based HDAC inhibitors, modifications to the propargyl scaffold were shown to influence selectivity. nih.gov For this compound, replacing the terminal hydrogen of the alkyne with other groups could modulate its reactivity and target-binding affinity. For example, adding a silyl (B83357) group could alter its electronic properties and steric profile.

Interactive Data Table: Hypothetical Structure-Activity Relationships of Propargyl-Modified this compound Analogs

| Modification at Terminal Alkyne (R') | Potential Effect on Reactivity | Predicted Biological Activity Trend |

| -H | Baseline Reactivity | Baseline Activity |

| -Si(CH3)3 | Decreased Acidity of Acetylenic Proton | Potentially Altered Target Interaction |

| -CH2OH | Increased Polarity | Potentially Altered Solubility and Binding |

| -Phenyl | Increased Lipophilicity and Steric Bulk | Potentially Altered Target Specificity |

Modifications of the Ester Linkage:

The ester group in Benzeneacetic acid, 2-propynyl ester is susceptible to hydrolysis by esterases in biological systems, which would release phenylacetic acid and propargyl alcohol. The rate of this hydrolysis can be a critical determinant of the compound's pharmacokinetic profile and duration of action. Research on other ester-containing drugs has shown that altering the steric hindrance around the ester can modulate its stability. mdpi.com

For this compound, introducing substituents on the carbon atom between the phenyl ring and the ester carbonyl (the α-position) could influence its rate of hydrolysis and potentially introduce new interactions with biological targets. For instance, studies on α-cyclohexyl-α-hydroxy-benzeneacetic acid esters have shown that this position is crucial for their antispasmodic and anticholinergic activities.

Interactive Data Table: Hypothetical Structure-Activity Relationships of α-Substituted this compound Analogs

| α-Substituent (R'') | Potential Effect on Ester Stability | Predicted Biological Activity Trend |

| -H | Baseline Stability | Baseline Activity |

| -CH3 | Increased Steric Hindrance | Potentially Increased Duration of Action |

| -OH | Introduction of H-bonding capability | Potentially Altered Target Binding |

| -Cyclohexyl | Significant Increase in Steric Bulk | Potentially Altered Activity Profile |

Biological Activity and Mechanistic Research

Structure-Activity Relationships (SAR) for Biological Functions

The structure of Benzeneacetic acid, 2-propynyl ester can be divided into three main regions for potential modification to explore structure-activity relationships: the phenyl ring, the acetylenic moiety of the propargyl group, and the ester linkage.

Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Isolation, Separation, and Purity Analysis

Chromatographic methods are fundamental in the analysis of Benzeneacetic acid, 2-propynyl ester, enabling its separation from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

The analysis of phenylacetic acid and its various esters is frequently accomplished using reverse-phase High-Performance Liquid Chromatography (HPLC). For this compound, a suitable method would typically involve a C18 column. The mobile phase is often a mixture of an aqueous component, such as a phosphate (B84403) buffer or water with an acid modifier like phosphoric or formic acid, and an organic solvent, most commonly acetonitrile (B52724). The ratio of the aqueous to the organic phase can be adjusted to achieve optimal separation. For instance, methods for similar compounds like phenylacetic acid use a mobile phase of acetonitrile and water with phosphoric acid. For applications requiring mass spectrometry detection, volatile modifiers like formic acid are substituted for phosphoric acid.

A typical isocratic elution method would be employed, maintaining a constant mobile phase composition throughout the analysis. Detection is commonly performed using a UV-Vis detector, with the wavelength set to an absorbance maximum for the phenylacetate (B1230308) moiety, such as around 215 nm. The development of such a method would focus on achieving a sharp, symmetrical peak for the compound with a reasonable retention time, well-separated from any impurities or starting materials.

Table 1: Illustrative HPLC Parameters for Analysis of Phenylacetate Compounds

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Phosphoric Acid (25:75, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 35 °C |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is an essential technique for the analysis of the volatile characteristics of this compound and for its separation from other volatile components. The method typically utilizes a capillary column, with a stationary phase chosen based on the polarity of the analyte. For a moderately polar compound like a phenylacetate ester, a column with a phenyl-substituted polysiloxane stationary phase is often effective.

The analysis is performed by injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through the column. The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase. The temperature of the column is often programmed to increase during the analysis to ensure the timely elution of all components. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS).

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. Mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy each provide unique and complementary information about the molecule's structure.

Mass Spectrometry (LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it allows for the identification of the compound as it elutes from the column.

In a typical electron ionization (EI) mass spectrum, obtained via GC-MS, the molecule would undergo fragmentation. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Key fragment ions would include the tropylium (B1234903) ion (m/z 91), characteristic of a benzyl (B1604629) group, and fragments corresponding to the loss of the propargyl group or the entire ester functional group.

Electrospray ionization (ESI-MS), often used with LC, is a softer ionization technique. In positive ion mode, it would typically show the protonated molecule ([M+H]⁺) or adducts with other cations present in the mobile phase (e.g., [M+Na]⁺).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

| 174 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the different types of protons in the molecule. The aromatic protons of the phenyl ring would typically appear as a multiplet in the region of 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would be observed as a singlet around 3.6 ppm. The protons of the propargyl group would give rise to two signals: a doublet for the methylene protons adjacent to the ester oxygen at approximately 4.7 ppm and a triplet for the terminal alkyne proton around 2.5 ppm, with a characteristic small coupling constant (J-value).

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester would be found in the downfield region, typically around 170 ppm. The aromatic carbons would appear in the 127-134 ppm range. The methylene carbon of the benzyl group would be observed around 41 ppm. The carbons of the propargyl group would have characteristic shifts, with the methylene carbon appearing around 52 ppm and the two alkyne carbons in the 75-80 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl-H | 7.2-7.4 (m) | 127-134 |

| -C H₂-Ph | 3.6 (s) | ~41 |

| C =O | - | ~170 |

| -O-C H₂- | 4.7 (d) | ~52 |

| -C≡C H | 2.5 (t) | ~75 |

| -C ≡CH | - | ~78 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong absorption band for the carbonyl (C=O) stretch of the ester group would be observed in the region of 1735-1750 cm⁻¹. The spectrum would also show a sharp, weak to medium intensity absorption for the alkyne C≡C triple bond stretch around 2120 cm⁻¹. A very characteristic sharp peak for the terminal alkyne C-H stretch would be present at approximately 3300 cm⁻¹. The C-O stretching vibrations of the ester group would appear in the 1150-1250 cm⁻¹ region. Finally, the aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | ≡C-H | Terminal Alkyne C-H Stretch |

| ~3030 | Ar C-H | Aromatic C-H Stretch |

| ~2950 | sp³ C-H | Methylene C-H Stretch |

| ~2120 | C≡C | Alkyne C≡C Triple Bond Stretch |

| 1735-1750 | C=O | Ester Carbonyl Stretch |

| 1150-1250 | C-O | Ester C-O Stretch |

Analytical Method Validation for Complex Matrices (e.g., biological extracts)

The quantification of "this compound" in complex biological matrices, such as plasma, serum, or tissue homogenates, is critical for understanding its pharmacokinetic and metabolic profile. However, the inherent complexity and variability of these matrices present significant analytical challenges. nih.gov Endogenous components like proteins, lipids, salts, and metabolites can interfere with the analysis, leading to inaccurate results. nih.govpsu.edu Therefore, a rigorous analytical method validation is imperative to ensure the reliability, reproducibility, and accuracy of the quantitative data. onlinepharmacytech.info The validation process demonstrates that a specific analytical method is suitable for its intended purpose.

The bioanalysis of ester compounds like "this compound" requires special consideration due to their susceptibility to enzymatic hydrolysis by esterases present in biological samples. nih.gov This can lead to the degradation of the analyte ex vivo, causing an underestimation of its true concentration. Consequently, method validation must include thorough stability assessments under various conditions to ensure sample integrity from collection to analysis. nih.gov Strategies to mitigate this degradation, such as pH control, low-temperature handling, and the addition of esterase inhibitors, are often incorporated into the sample collection and preparation procedures. nih.gov

Validation is performed according to guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.govnih.gov The core parameters evaluated include selectivity, accuracy, precision, linearity, limit of quantification (LOQ), and stability.

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For "this compound," this includes endogenous matrix components, metabolites, and other co-administered compounds. Selectivity is typically assessed by analyzing blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte and the internal standard (IS). nih.gov The response of any interfering peak should be less than 20% of the response of the LOQ for the analyte and less than 5% for the IS. nih.gov

Table 1: Illustrative Selectivity Assessment in Human Plasma

| Matrix Source ID | Analyte Response at Analyte Retention Time (Area) | LOQ Response (Area) | Interference (%) | Acceptance Criteria |

| Plasma Lot 1 | 150 | 10,000 | 1.5 | < 20% |

| Plasma Lot 2 | Not Detected | 10,000 | 0.0 | < 20% |

| Plasma Lot 3 | 180 | 10,000 | 1.8 | < 20% |

| Plasma Lot 4 | Not Detected | 10,000 | 0.0 | < 20% |

| Plasma Lot 5 | 125 | 10,000 | 1.25 | < 20% |

| Plasma Lot 6 | 210 | 10,000 | 2.1 | < 20% |

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of agreement among a series of individual measurements. nih.govresearchgate.net These are determined by analyzing quality control (QC) samples at multiple concentration levels: Low (LQC), Medium (MQC), and High (HQC). Intra-day (repeatability) and inter-day (intermediate precision) evaluations are performed. nih.gov For a method to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LOQ). nih.govnih.gov

Table 2: Illustrative Inter-Day Accuracy and Precision Data for this compound in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV %) | Acceptance Criteria |

| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 | Accuracy: 80-120%; CV: ≤20% |

| LQC | 3.0 | 2.90 | 96.7 | 6.2 | Accuracy: 85-115%; CV: ≤15% |

| MQC | 50.0 | 51.5 | 103.0 | 4.1 | Accuracy: 85-115%; CV: ≤15% |

| HQC | 150.0 | 147.5 | 98.3 | 3.5 | Accuracy: 85-115%; CV: ≤15% |

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is generated by plotting the response versus the concentration of the analyte. The curve's linearity is typically evaluated using a linear regression model, and a correlation coefficient (r²) of ≥0.99 is generally considered acceptable. uzh.ch

Table 3: Illustrative Calibration Curve Data

| Concentration (ng/mL) | Instrument Response (Peak Area Ratio) |

| 1.0 | 0.025 |

| 2.5 | 0.063 |

| 10.0 | 0.255 |

| 25.0 | 0.640 |

| 50.0 | 1.275 |

| 100.0 | 2.550 |

| 200.0 | 5.100 |

| Linear Regression | y = 0.0255x + 0.0005 |

| Correlation Coefficient (r²) | 0.9995 |

Matrix Effect

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix. psu.eduresearchgate.net It can cause ion suppression or enhancement, leading to significant errors in accuracy and precision, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. psu.edulongdom.org It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The CV of the matrix factor across different lots of the biological matrix should be ≤15%.

Table 4: Illustrative Matrix Effect Assessment

| Matrix Source ID | Analyte Response in Post-Extraction Spiked Sample (A) | Analyte Response in Pure Solution (B) | Matrix Factor (A/B) |

| Plasma Lot 1 | 48,500 | 50,000 | 0.97 |

| Plasma Lot 2 | 51,000 | 50,000 | 1.02 |

| Plasma Lot 3 | 47,000 | 50,000 | 0.94 |

| Plasma Lot 4 | 52,500 | 50,000 | 1.05 |

| Plasma Lot 5 | 49,000 | 50,000 | 0.98 |

| Plasma Lot 6 | 50,500 | 50,000 | 1.01 |

| Mean | 0.995 | ||

| CV (%) | 4.2% (≤15%) |

Stability

The stability of "this compound" must be evaluated under various conditions to ensure that its concentration does not change from the time of sample collection to the completion of analysis. mdpi.com This is especially crucial for ester compounds. nih.gov Stability tests include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability. mdpi.com The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 5: Illustrative Stability Assessment in Human Plasma

| Stability Test | Storage Condition | QC Level | Mean Measured Conc. (% of Nominal) | Acceptance Criteria |

| Freeze-Thaw (3 cycles) | -80°C to Room Temp | LQC | 98.5 | Within ±15% of Nominal |

| HQC | 101.2 | Within ±15% of Nominal | ||

| Short-Term (Bench-Top) | 8 hours at Room Temp | LQC | 97.1 | Within ±15% of Nominal |

| HQC | 99.8 | Within ±15% of Nominal | ||

| Long-Term | 90 days at -80°C | LQC | 95.5 | Within ±15% of Nominal |

| HQC | 98.7 | Within ±15% of Nominal | ||

| Autosampler | 24 hours at 4°C | LQC | 102.4 | Within ±15% of Nominal |

| HQC | 103.1 | Within ±15% of Nominal |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of Benzeneacetic acid, 2-propynyl ester. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The reactivity of esters like this compound is a key area of investigation. For instance, studies on the ammonolysis of phenylacetate (B1230308) esters in liquid ammonia (B1221849) have utilized theoretical calculations to understand reaction mechanisms. researchgate.net These studies indicate that the rate-limiting step can involve the formation and subsequent protonation of a tetrahedral intermediate. researchgate.net While not specifically detailing this compound, the principles derived from the study of related phenylacetate esters are highly relevant. The electronic properties of the 2-propynyl group, with its electron-withdrawing character, are expected to influence the electrophilicity of the carbonyl carbon, a key factor in its reactivity towards nucleophiles.

| Computational Parameter | Description | Typical Application for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. For this compound, this would suggest a greater propensity to react with nucleophiles at the carbonyl carbon. |

| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecule's surface. | Red regions indicate negative potential (electron-rich areas, like the carbonyl oxygen), while blue regions indicate positive potential (electron-poor areas, like the carbonyl carbon and protons of the propargyl group). |

| Mulliken/NPA Charges | Atomic charges calculated by partitioning the total electron density among the atoms. | Provides a quantitative measure of the partial positive charge on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility of this compound over time. By simulating the motion of atoms and bonds based on a force field, MD can reveal the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations.

For a molecule like this compound, key flexible bonds include the C-O-C ester linkage and the rotations around the bonds connecting the phenyl ring and the alkyne group to the rest of the molecule. MD simulations can map the potential energy surface associated with the rotation of these dihedral angles, identifying low-energy, stable conformers. This information is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

| Torsional Angle | Description | Significance for this compound |

| C6H5-CH2-C=O | Rotation around the bond between the phenyl ring and the carbonyl group. | Determines the orientation of the phenyl ring relative to the ester functional group, which can influence intermolecular interactions. |

| CH2-O-C-CH2 | Rotation around the ester C-O bond. | Affects the overall shape of the molecule and the accessibility of the carbonyl group for reactions. |

| O-CH2-C≡CH | Rotation around the bond connecting the oxygen to the propargyl group. | Influences the spatial positioning of the reactive alkyne moiety. |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding potential biological targets of a compound. For this compound, docking studies could be employed to investigate its potential interactions with various enzymes or receptors.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For example, the phenyl group could engage in hydrophobic or pi-stacking interactions within a protein's binding pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor. The terminal alkyne group offers a site for potential covalent modification of a target protein, a mechanism of action for some drugs.

In Silico Prediction of Biological Activity and ADMET Properties (Excluding Human Clinical Data)

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, as well as their potential biological activities. These predictive models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models.

For this compound, various ADMET properties can be computationally estimated. For instance, its lipophilicity (logP) can be calculated to predict its likely absorption and distribution characteristics. Models can also predict its potential to be a substrate for metabolic enzymes, such as cytochrome P450s, or its likelihood of inhibiting them. Toxicity predictions can flag potential liabilities early in the research process. Furthermore, based on its structural similarity to known bioactive molecules, its potential biological activities against various targets can be predicted.

| ADMET Property | Predicted Value (Illustrative) | Implication |

| LogP (Lipophilicity) | ~2.5 | Suggests good potential for oral absorption and membrane permeability. |

| Aqueous Solubility | Low to moderate | May impact formulation and bioavailability. |

| Blood-Brain Barrier Permeability | Likely to cross | The molecule's size and lipophilicity may allow it to enter the central nervous system. |

| Cytochrome P450 Inhibition | Possible | The aromatic ring and ester group may interact with CYP enzymes. |

| Hepatotoxicity | To be determined | Reactive metabolites could potentially lead to liver toxicity. |

Cheminformatics for Structure-Activity Relationship (SAR) Modeling

Cheminformatics involves the use of computational methods to analyze and model chemical data. For this compound, cheminformatics can be applied to build Structure-Activity Relationship (SAR) models. SAR studies explore how changes in the chemical structure of a series of compounds affect their biological activity.

By synthesizing and testing a library of analogs of this compound, and then applying QSAR (Quantitative Structure-Activity Relationship) modeling, one can derive mathematical equations that relate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. For example, one could systematically vary the substituents on the phenyl ring or replace the propynyl (B12738560) ester with other functional groups. The resulting data would allow for the development of a QSAR model that could predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds.

Key structural features of this compound that would be explored in an SAR study include:

The Phenyl Ring: Substitution patterns and electronic effects.

The Methylene (B1212753) Bridge: Its role in providing conformational flexibility.

The Ester Linkage: Its stability and role in potential prodrug strategies.

The Propynyl Group: Its importance for binding or as a reactive handle.

Through these computational and theoretical investigations, a comprehensive understanding of the chemical and potential biological properties of this compound can be achieved, paving the way for its future applications.

Future Research Directions and Applications in Applied Science

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While direct studies on the biological activity of propargyl phenylacetate (B1230308) are not extensively documented, its constituent parts and related structures suggest a fertile ground for investigation. The phenylacetate group itself is a known biologically active molecule; for instance, sodium phenylacetate has been investigated in clinical trials as a potential anticancer agent. organic-chemistry.org Furthermore, derivatives of phenylacetate have been designed and synthesized as potential hypnotic agents. nih.gov

The propargyl functional group is a key feature in many biologically active compounds. The introduction of propargyl moieties into various molecular scaffolds has been shown to yield compounds with significant antitumor and fungicidal properties. researchgate.nethud.ac.uk This suggests that propargyl phenylacetate could serve as a lead compound or a fragment for the development of new therapeutic agents.

A significant area of therapeutic potential has been identified in its use as a chemical linker. A patent for insulin-incretin conjugates, designed for managing diabetes, describes a "propargyl-phenylacetate linker." google.com In this application, the propargyl phenylacetate unit serves as a bridge to covalently connect an insulin (B600854) molecule to an incretin (B1656795) peptide. The terminal alkyne of the propargyl group is crucial for this conjugation, typically reacting with an azide (B81097) group on the corresponding molecule via a 1,3-dipolar cycloaddition (a "click" reaction) to form a stable triazole linkage. This demonstrates a direct and valuable application in the creation of complex biopharmaceuticals, where precise linking of two distinct bioactive molecules is required. google.com Future research could expand this concept to other protein or peptide conjugates, creating novel multi-functional therapeutic agents.

Development of Advanced Catalytic Systems for Efficient and Selective Synthesis

The synthesis of propargyl phenylacetate and related propargylic esters is a key area for research, focusing on efficiency, selectivity, and the use of advanced catalytic systems. The primary method for its synthesis is the esterification of phenylacetic acid with propargyl alcohol.

Research into the ammonolysis of propargyl phenylacetate has been conducted, providing fundamental data on its reactivity. hud.ac.ukresearchgate.netresearchgate.net However, for its synthesis, catalytic methods are paramount. Mild and efficient synthesis of similar N-protected O-propargylic α-amino acid esters has been achieved using potassium carbonate in dimethylformamide (DMF), a method that could be readily adapted for propargyl phenylacetate. acs.org

Future development can focus on a variety of advanced catalytic systems that have proven effective for related reactions:

Lewis Acid Catalysis : Scandium and lanthanide catalysts have been used for the direct etherification of propargyl alcohols, suggesting their potential for catalyzing the esterification reaction with phenylacetic acid. nih.gov

Enzyme Catalysis : Lipases, which are widely used in industrial ester synthesis, could be explored for the biocatalytic production of propargyl phenylacetate. This approach offers high selectivity and sustainability. While not yet documented for this specific ester, lipase (B570770) B from Candida antarctica (CALB) has been studied for related reactions. hud.ac.uk

Metal-Based Catalysis : A range of metal catalysts are used to synthesize propargyl alcohols, the key precursor. organic-chemistry.orgorganic-chemistry.org Furthermore, gold catalysis has been demonstrated in electrochemical esterification, presenting a novel route for activating the carboxylic acid. nih.gov

Table 1: Potential Catalytic Systems for Propargyl Phenylacetate Synthesis

| Catalyst Type | Specific Example(s) | Precursor Reaction | Potential Advantage |

|---|---|---|---|

| Base Catalysis | Potassium Carbonate (K₂CO₃) | Propargylation of N-protected amino acids acs.org | Mild conditions, high yield. |

| Lewis Acid | Scandium (Sc) or Lanthanum (La) salts | Propargylic etherification nih.gov | High yields for C-O bond formation. |

| Biocatalysis | Immobilized Lipase (e.g., CALB) | Ammonolysis of triglycerides hud.ac.uk | High selectivity, green chemistry. |

| Electrocatalysis | Gold (Au) Electrode | Esterification in liquor nih.gov | Enhanced reaction efficiency. |

Research into Industrial-Scale Production and Fermentation Optimization

Currently, specific documentation on the industrial-scale production of propargyl phenylacetate is scarce. However, established principles for the synthesis of other phenylacetic acid esters provide a clear roadmap. A patented process for preparing phenylacetate esters involves reacting a precursor with sodium or potassium hydroxide (B78521) in a large excess of the corresponding alcohol, which also serves as the solvent. google.com This method, which can be performed at reflux temperature, is designed for scalability and high reaction rates. Adapting this process using propargyl alcohol as the solvent and reactant would be a direct approach for industrial production.

Fermentation is not a likely route for the production of this specific ester. While phenylacetic acid is a byproduct in the industrial fermentation of penicillin, the subsequent esterification with propargyl alcohol is a chemical synthesis step. nih.gov

Future research in this area should focus on process optimization for the chemical synthesis route. This includes:

Flow Chemistry: Transitioning the synthesis from batch reactors to continuous flow systems could enhance safety, improve heat transfer, and increase throughput.

Catalyst Recovery and Reuse: For catalytic processes, developing methods for efficiently recovering and reusing the catalyst (e.g., using immobilized enzymes or heterogeneous metal catalysts) is crucial for cost-effective and sustainable industrial production.

Solvent Minimization: Investigating solvent-free conditions or using one of the reactants (propargyl alcohol) as the solvent, as suggested in existing patents for similar esters, would reduce waste and simplify purification. google.com

Investigation of Applications as Chemical Intermediates in Pharmaceutical Synthesis

The most promising and well-documented application of propargyl phenylacetate is as a chemical intermediate in pharmaceutical synthesis. The compound's value lies in its bifunctional nature: the phenylacetate portion can be a core structural element, while the propargyl group's terminal alkyne is a versatile handle for constructing more complex molecules.

The prime example is its use as a linker in drug conjugates, as seen in the insulin-incretin patent. google.com The propargyl group is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific covalent linking of the phenylacetate-containing fragment to another molecule bearing an azide group.

Furthermore, derivatives like propargyl phenyldiazoacetate have been shown to be valuable intermediates in gold-catalyzed cascade reactions. rsc.org These reactions can generate complex polycyclic molecular architectures from relatively simple starting materials, demonstrating the utility of the propargyl ester framework in building diverse chemical libraries for drug discovery. Propargylic esters, in general, are recognized as valuable building blocks for creating complex natural products that possess significant biological activity. rsc.org

Table 2: Applications of Propargyl Phenylacetate Scaffolds as Chemical Intermediates

| Application Area | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| Bioconjugation | Azide-Alkyne Cycloaddition | Insulin-Incretin Conjugate | Creates dual-acting therapeutics for diabetes. | google.com |

| Heterocycle Synthesis | Gold-Catalyzed Cascade | Conjugated 1,4-Cycloheptenediones | Access to complex molecular scaffolds for drug discovery. | rsc.org |

| General Synthesis | Partial Reduction & Acetylide Addition | Propargyl Alcohols | Key building blocks for natural product synthesis. | rsc.orgrsc.org |

Potential as Building Blocks in Materials Science Research

While direct applications of propargyl phenylacetate in materials science are not yet widely reported, its structure holds significant potential. The terminal alkyne of the propargyl group is a highly valuable functional group in modern materials science, primarily due to its utility in click chemistry.

Future research could explore the following areas:

Polymer Synthesis: Propargyl phenylacetate could serve as a monomer or a functional comonomer in polymerization reactions. The alkyne group can undergo polymerization to form polyacetylene-type materials or participate in polyaddition reactions.

Surface Functionalization: The compound can be used to modify the surfaces of materials. By immobilizing propargyl phenylacetate onto a surface (e.g., silica, gold, or a polymer substrate), the surface becomes endowed with phenylacetate properties and a terminal alkyne handle. This alkyne can then be used to "click" other molecules onto the surface, such as bioactive peptides, fluorescent dyes, or polymers, to create functional materials for sensors, biomedical devices, or chromatography.

Dendrimer and Network Formation: The alkyne group can act as a branching point for the synthesis of dendrimers or cross-linked polymer networks. The phenylacetate core could influence the properties of the resulting material, such as its hydrophobicity or thermal stability.

The combination of the aromatic phenylacetate group and the reactive alkyne makes this molecule a promising candidate for creating novel functional materials with tailored properties.

Q & A

Basic: What are the optimal synthetic routes for preparing benzeneacetic acid, 2-propynyl ester, and how can purity be validated?

Answer:

The synthesis typically involves esterification of benzeneacetic acid with propargyl alcohol (2-propyn-1-ol) under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key considerations include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side products like alkyne oligomerization .

- Solvent selection : Use anhydrous toluene or dichloromethane to avoid hydrolysis of the ester bond.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is recommended. Validate purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (e.g., characteristic propargyl proton signals at δ 2.0–2.5 ppm and acetylene carbons at 70–80 ppm) .

Basic: Which spectroscopic techniques are critical for structural confirmation of 2-propynyl ester derivatives?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and acetylene C≡C stretch (~2100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical mass (e.g., C₁₁H₁₀O₂: 174.0681 Da) .

Advanced: How does the electron-deficient propynyl group influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The propargyl moiety (HC≡C-CH₂-) acts as an electron-withdrawing group, polarizing the ester carbonyl and enhancing electrophilicity. This accelerates nucleophilic attack (e.g., by amines or alcohols) but may also promote side reactions:

- Competing alkyne reactivity : Propargyl esters can undergo Cu-catalyzed cycloadditions (click chemistry) if unprotected .

- Experimental design : Use kinetic studies (monitored via HPLC) to compare reaction rates with non-acetylenic esters (e.g., ethyl or allyl derivatives). Control humidity to prevent hydrolysis .

Advanced: What in vitro models are suitable for evaluating the anti-inflammatory or anticancer activity of this compound?

Answer:

- Anti-inflammatory assays :

- Anticancer screening :

- MTT assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally related esters (e.g., phenethyl or allyl derivatives) .

- Transcriptomic profiling : Use RNA-seq to identify EMT (epithelial-mesenchymal transition) markers (e.g., E-cadherin, vimentin) modulated by the compound .

- MTT assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally related esters (e.g., phenethyl or allyl derivatives) .

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:

Contradictions often arise from:

- Cell line variability : p53 status (wild-type vs. mutant) significantly impacts responses, as seen in silica-induced EMT studies . Validate cell line genotypes via sequencing.

- Concentration gradients : Use dose-response curves (0.1–100 µM) to differentiate specific effects from cytotoxicity.

- Metabolic stability : Assess compound degradation in cell media via LC-MS over 24 hours. Include protease/esterase inhibitors if instability is observed .

Advanced: What computational strategies predict interactions between 2-propynyl ester and biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to p53 or ALDH3 (key in phenylalanine metabolism). Prioritize docking poses with hydrogen bonds to the ester carbonyl or propargyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. propynyl) on bioactivity using datasets from analogs .

Methodological: How can trace quantification of 2-propynyl ester be achieved in complex biological matrices?

Answer:

- Sample preparation : Liquid-liquid extraction (ethyl acetate) followed by SPE cleanup (C18 cartridges).

- GC-MS parameters : Use a DB-5MS column (30 m × 0.25 mm), splitless injection, and SIM mode for m/z 174 (molecular ion) and 105 (benzene fragment). Validate with spiked samples (LOQ: 10 ng/mL) .

- LC-MS/MS alternative : Electrospray ionization in positive mode, MRM transition 174→105. Optimize collision energy to minimize matrix interference .

Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining regioselectivity?

Answer:

- Catalyst optimization : Replace homogeneous acids with immobilized enzymes (e.g., Candida antarctica lipase B) to reduce side reactions.

- Flow chemistry : Use microreactors for precise temperature/residence time control, improving yield from 65% (batch) to >85% .

- In-line monitoring : Implement FTIR or PAT (Process Analytical Technology) to track esterification progress and terminate reactions at >95% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.